molecular formula C16H12O4 B2851430 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid CAS No. 58468-43-2

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2851430
CAS No.: 58468-43-2
M. Wt: 268.268
InChI Key: WYPUYIYDYBZQBA-UHFFFAOYSA-N
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Description

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a methoxy group at the C6 position, a phenyl group at C3, and a carboxylic acid functional group at C2 (see Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to be scalable and efficient, allowing for the large-scale production of benzofuran compounds.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid is C16H12O4C_{16}H_{12}O_{4}, with a molecular weight of 268.26 g/mol. The compound features a methoxy group and a carboxylic acid group, contributing to its solubility and reactivity with biological targets. Its chemical structure can be represented as follows:InChI InChI 1S C16H12O4 c1 19 11 7 8 12 13 9 11 20 15 16 17 18 14 12 10 5 3 2 4 6 10 h2 9H 1H3 H 17 18 \text{InChI }\text{InChI 1S C16H12O4 c1 19 11 7 8 12 13 9 11 20 15 16 17 18 14 12 10 5 3 2 4 6 10 h2 9H 1H3 H 17 18 }

Chemistry

This compound serves as a building block for synthesizing more complex benzofuran derivatives. Its unique substitution pattern allows for the development of new compounds with enhanced properties.

Table 1: Synthesis Pathways

Synthesis MethodDescription
Cyclization of o-hydroxyacetophenonesInvolves basic conditions for cyclization.
Transition-metal catalysisUsed in industrial production for efficiency.

Biology

The compound has been extensively studied for its antimicrobial and anticancer properties. Research indicates that it exhibits significant antibacterial and antifungal effects against various pathogens.

Biological Activity Overview:

Activity TypeMechanism of Action
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis and disrupts cell cycle progression
Anti-inflammatoryModulates inflammatory pathways

Medicine

In the medical field, this compound is being investigated for its potential use in treating various diseases, particularly cancer and infectious diseases. Its ability to inhibit cell proliferation in cancer cells has positioned it as a promising candidate for further pharmacological development.

Case Study Example:

A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the interaction with specific enzymes and modulation of gene expression related to cell survival.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing other valuable compounds. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

The structural and functional properties of 6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid are compared below with analogs differing in substituents, positions, or functional groups. Key differences in physicochemical properties, synthesis, and applications are highlighted.

Substituent Variations on the Benzofuran Core

A. Halogenated Derivatives

  • 6-Chloro-3-phenyl-1-benzofuran-2-carboxylic acid
    • Molecular Formula : C₁₅H₉ClO₃
    • Molar Mass : 272.68 g/mol
    • pKa : 2.24 ± 0.30 (stronger acidity due to electron-withdrawing Cl)
    • Boiling Point : 426.1 ± 45.0 °C
    • Applications : The chloro substituent increases electrophilicity, making it reactive in nucleophilic acyl substitution reactions .
  • 4-Bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
    • Synthesis : Derived from halogenation of acetyl groups on the benzofuran ring using dimethyl sulfate and bromine .
    • Key Feature : Bromine enhances molecular weight (448.8 g/mol) and may improve binding to hydrophobic protein pockets .

B. Methoxy Position Isomers

  • 5-Methoxybenzofuran-2-carboxylic acid Similarity Score: 0.89 (vs.

C. Saturated Benzofuran Derivatives

  • 7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid Structure: The 2,3-dihydro group creates a non-planar ring, reducing π-π stacking interactions compared to unsaturated analogs .

Functional Group Modifications

A. Ester Derivatives

  • Ethyl 6-methoxy-3-phenylbenzofuran-2-carboxylate
    • Key Difference : Replacement of carboxylic acid with an ethyl ester improves solubility in organic solvents but reduces hydrogen-bonding capacity .

B. Amide Derivatives

  • Benzofuran-2-carboxylic acid (2-hydroxy-1,1-dimethylethyl) amides Synthesis: Reaction of ethyl halo-benzofuran-2-carboxylates with 2-amino-2-methylpropan-1-ol yields amides with moderate bioactivity .

Pharmacological Potential

  • 6-Methoxy Derivative : The methoxy group may enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs .
  • Chloro Analog : Higher acidity (pKa 2.24) could improve binding to basic residues in enzyme active sites .
  • Crystal Packing : Intermolecular O–H⋯O hydrogen bonds in carboxylic acid derivatives stabilize crystal lattices, influencing solubility .

Biological Activity

6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid is a compound within the benzofuran family, recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group and a carboxylic acid group, which contribute to its biological activity. The presence of these functional groups enhances its solubility and reactivity with biological targets.

Pharmacological Properties

Research indicates that benzofuran derivatives, including this compound, exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal effects against various pathogens.
  • Anticancer Activity : Demonstrates cell growth inhibitory effects in multiple cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : Shows promise in reducing inflammation through modulation of inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Growth Inhibition : It has been shown to inhibit cell proliferation in cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Interaction : The compound interacts with specific enzymes and proteins, modulating their activity and influencing biochemical pathways involved in disease processes.
  • Gene Expression Modulation : Alters gene expression profiles related to cell survival, proliferation, and apoptosis.

Anticancer Activity

A study evaluating the anticancer effects of this compound found that it significantly inhibited the growth of A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations.

Antimicrobial Efficacy

In another investigation, the compound demonstrated potent antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. This suggests its potential utility in treating bacterial infections.

Comparative Analysis with Related Compounds

Compound NameAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)Notes
This compound155Significant activity in both assays
Psoralen2010Known for skin-related treatments
Angelicin3015Potential anticancer properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of benzofuran derivatives typically involves multi-step reactions with careful control of parameters such as temperature, solvent polarity, and catalyst selection. For example, etherification via Mitsunobu reactions or [3,3]-sigmatropic rearrangements can construct the benzofuran core, followed by oxidation to introduce the carboxylic acid group . Key steps include:

  • Substituent introduction : Methoxy and phenyl groups are added via nucleophilic substitution or cross-coupling reactions.
  • Oxidation : Carboxylic acid groups are introduced using oxidizing agents like KMnO₄ or SeO₂ under controlled pH .
  • Purification : Column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products.

Q. How can spectroscopic techniques validate the structure of this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and aromatic carbons.
  • IR spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational stability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s lowest-energy conformers. Studies on similar benzofuran derivatives show that:

  • Steric effects : The phenyl group at C3 and methoxy at C6 influence dihedral angles, affecting planarity .
  • Intermolecular interactions : Hydrogen bonding between the carboxylic acid and methoxy groups stabilizes specific conformations .
  • Solvent effects : Polar solvents (e.g., DMSO) may stabilize zwitterionic forms via solvation .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound?

Halogenation at specific positions (e.g., bromine at C5 or chlorine at C7) enhances interactions with biological targets:

  • Antiviral activity : Bromine increases electron-withdrawing effects, improving binding to viral protease active sites .
  • Anticancer potential : Chlorine substitution correlates with increased cytotoxicity in MCF-7 breast cancer cells, likely via apoptosis induction .
  • SAR studies : Comparative assays with non-halogenated analogs (e.g., 6-methoxy-3-phenyl derivatives) reveal activity trends .

Q. How can researchers resolve contradictions in reported biological activity data for benzofuran-2-carboxylic acid derivatives?

Discrepancies often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293), incubation times, or solvent carriers (DMSO vs. ethanol) .
  • Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew IC₅₀ values. LC-MS purity checks are essential .
  • Target specificity : Off-target effects may dominate in non-optimized derivatives. Use CRISPR-knockout models to validate mechanism .

Q. Methodological Considerations

Q. What strategies improve yield in large-scale synthesis of this compound?

  • Continuous flow chemistry : Reduces reaction time and improves consistency for steps like ester hydrolysis .
  • Catalyst optimization : Palladium nanoparticles (PdNPs) enhance coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction) .
  • Scale-up protocols : Pilot studies using >10 g batches recommend toluene as a solvent for high-temperature reactions (reflux at 110°C) .

Q. How can researchers mitigate degradation during storage of this compound?

  • Storage conditions : Argon atmosphere at -20°C in amber vials prevents photooxidation of the benzofuran core .
  • Stabilizers : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated degradation .

Properties

IUPAC Name

6-methoxy-3-phenyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-15(16(17)18)14(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPUYIYDYBZQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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